molecular formula C4H8Cl3O5P B12764334 O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate CAS No. 3581-16-6

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate

Cat. No.: B12764334
CAS No.: 3581-16-6
M. Wt: 273.43 g/mol
InChI Key: ILFFDCOANQGBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate, commonly known as trichlorfon, is an organophosphorus compound widely used as an insecticide. It is a colorless or slightly yellow oily liquid with a characteristic odor. Trichlorfon is known for its broad-spectrum insecticidal properties, effectively controlling various pests such as aphids, leafhoppers, caterpillars, and termites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the esterification of methanol with phosphorus trichloride to produce dimethyl phosphite. This intermediate then undergoes a condensation reaction with trichloroacetaldehyde to form trichlorfon . The reaction conditions typically involve:

    Esterification: Methanol and phosphorus trichloride react under controlled temperature and pressure to form dimethyl phosphite.

    Condensation: Dimethyl phosphite reacts with trichloroacetaldehyde in the presence of a catalyst to yield trichlorfon.

Industrial Production Methods

In industrial settings, the production of trichlorfon follows similar synthetic routes but on a larger scale. The raw materials consumed per ton of trichlorfon produced include approximately 610 kg of phosphorus trichloride, 740 kg of trichloroacetaldehyde, and 470 kg of methanol .

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate is unique due to its broad-spectrum insecticidal activity and its ability to be converted into a more potent biocide, dichlorvos. This dual functionality makes it a valuable compound in pest control applications .

Properties

CAS No.

3581-16-6

Molecular Formula

C4H8Cl3O5P

Molecular Weight

273.43 g/mol

IUPAC Name

dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphate

InChI

InChI=1S/C4H8Cl3O5P/c1-10-13(9,11-2)12-3(8)4(5,6)7/h3,8H,1-2H3

InChI Key

ILFFDCOANQGBMI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.